molecular formula C10H6F3NO B15319490 Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)-

Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)-

Cat. No.: B15319490
M. Wt: 213.16 g/mol
InChI Key: ZXTSXCNZWOKBRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- typically involves the trifluoroacetylation of indoles. One common method is the copper-mediated trifluoroacetylation of indoles using ethyl trifluoroacetate

Industrial Production Methods: While specific industrial production methods for Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of trifluoroalcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Uniqueness: Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-6-yl)ethanone

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H

InChI Key

ZXTSXCNZWOKBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)C(F)(F)F

Origin of Product

United States

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